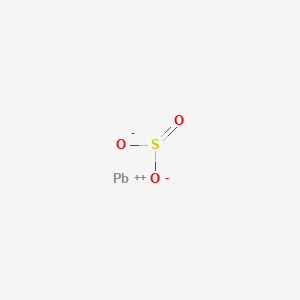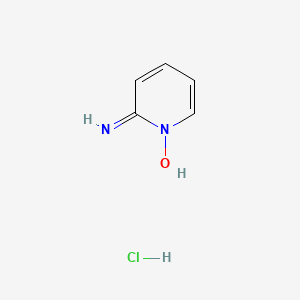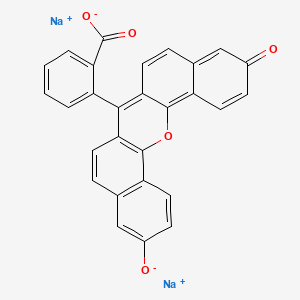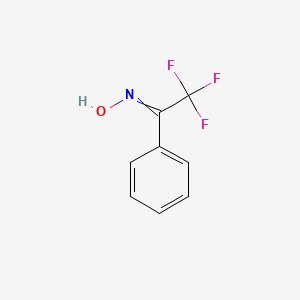
2,2,2-三氟-1-苯乙酮肟
概述
描述
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is an organic compound with the molecular formula C8H6F3NO. It is a derivative of 2,2,2-trifluoroacetophenone, where the oxime group replaces the carbonyl group.
科学研究应用
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用机制
Target of Action
The primary targets of 2,2,2-Trifluoro-1-phenylethanone oxime are currently unknown. Oximes, in general, are known for their diverse biological and pharmacological applications . They have been studied for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Mode of Action
Oximes are known to have the ability to reactivate the enzyme acetylcholinesterase (ache), which is inhibited in cases of organophosphate poisoning . Oxime stereoisomers have important pharmacological properties, and studies have revealed that Z-isomers are more stable and predominant than E-isomers .
Biochemical Pathways
Many oximes are known to inhibit over 40 different kinases, including amp-activated protein kinase (ampk), phosphatidylinositol 3-kinase (pi3k), cyclin-dependent kinase (cdk), and multiple receptor and non-receptor tyrosine kinases .
Pharmacokinetics
The compound’s boiling point is predicted to be 1941±400 °C .
Result of Action
Oximes are known for their potency to act as antidotes against nerve agents .
Action Environment
It is known that the presence of an electron-donating group on the oxime moiety allows to decrease the energy gap between the oxime and the nitrone form and stabilizes this latter, which facilitates addition reactions .
准备方法
The synthesis of N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine typically involves the reaction of 2,2,2-trifluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative .
化学反应分析
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine can be compared with other similar compounds such as:
2,2,2-Trifluoroacetophenone: The parent compound, which lacks the oxime group.
2,2,2-Trifluoro-1-phenylethanol: A reduction product of 2,2,2-trifluoroacetophenone.
2,2,2-Trifluoro-1-phenylhydrazone: Another derivative with a hydrazone group instead of an oxime
属性
CAS 编号 |
655-25-4 |
|---|---|
分子式 |
C8H6F3NO |
分子量 |
189.13 g/mol |
IUPAC 名称 |
(NE)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7+ |
InChI 键 |
TUKWYJVGKNCDJJ-KPKJPENVSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)C(F)(F)F |
手性 SMILES |
C1=CC=C(C=C1)/C(=N\O)/C(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)C(=NO)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
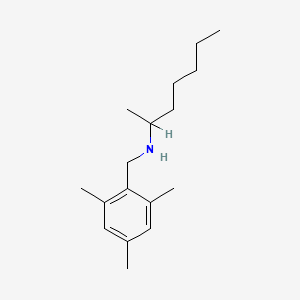
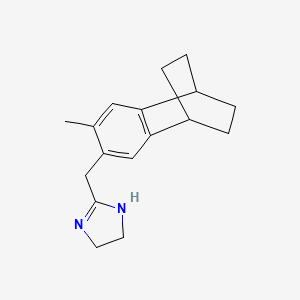
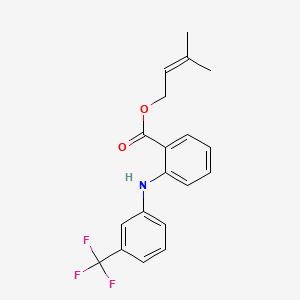

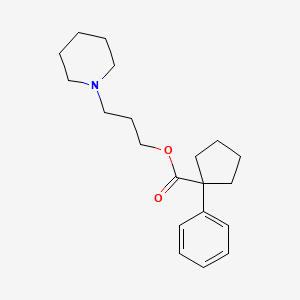

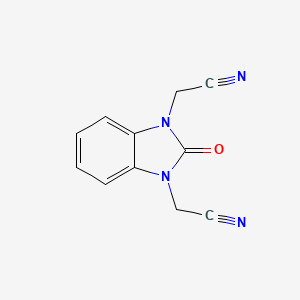
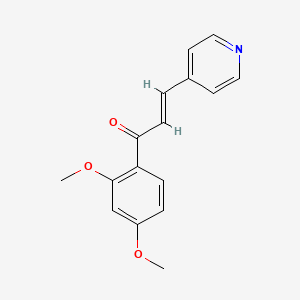
![[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide](/img/structure/B1623216.png)


